![molecular formula C7H11N3 B2570664 2-Pyrimidinemethanamine, alpha-ethyl- CAS No. 1183440-83-6](/img/structure/B2570664.png)
2-Pyrimidinemethanamine, alpha-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Pyrimidinemethanamine, alpha-ethyl-, also known as PEPA, is a synthetic compound belonging to the alkyl substituted pyrimidines family. It has a molecular formula of C7H11N3 and a molecular weight of 137.186 .
Molecular Structure Analysis
The molecular structure of 2-Pyrimidinemethanamine, alpha-ethyl- consists of a pyrimidine ring with an ethylamine substituent. The molecule has a predicted density of 1.058±0.06 g/cm3 and a predicted boiling point of 198.7±23.0 °C .Physical And Chemical Properties Analysis
2-Pyrimidinemethanamine, alpha-ethyl- has a molecular formula of C7H11N3 and a molecular weight of 137.186. It has a predicted density of 1.058±0.06 g/cm3 and a predicted boiling point of 198.7±23.0 °C .Scientific Research Applications
Chemical Synthesis and Modification
- The compound 2-(phenylthio)ethyl has been employed as a novel two-stage base protecting group for thymidine analogues, allowing selective O-alkylation of ribose moieties in sugar-modified thymidine derivatives without undesired base alkylations (D’Onofrio et al., 2006).
- A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, including ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, showed promising anti-fibrotic activities against immortalized rat hepatic stellate cells, suggesting potential in developing new anti-fibrotic drugs (Gu et al., 2020).
Structural and Spectroscopic Analysis
- The structure, vibrational spectra, NMR spectra, and molecular orbitals of the compound 2-(ethylthio)pyrimidine-4,6-diamine were characterized, providing insights into its molecular and electronic structure through experimental and theoretical (DFT) methods (Aktan et al., 2017).
- The novel compound ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate was synthesized and characterized, showing its potential in chemical and medicinal applications due to the biological activities of pyrimidines (Leyva-Acuña et al., 2020).
Pharmacological and Biological Activity
- Thieno[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and studied as human GnRH receptor antagonists to treat reproductive diseases, with the 2-(2-pyridyl)ethyl group being key for receptor binding activity (Guo et al., 2003).
- The molecular geometry, natural bond orbital, and molecular electrostatic potential of the antimalarial drug 5-(4-chlorophenyl)-6-ethyl-2, 4-pyrimidinediamine were computed, providing insights into its role in the proper docking of the drug molecule in the active site of enzymes (Sherlin et al., 2018).
Nonlinear Optical (NLO) Properties
- The structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives were explored, indicating their potential in nonlinear optics and pharmacophore applications due to significant NLO character, especially for optoelectronic associated high-tech applications (Hussain et al., 2020).
properties
IUPAC Name |
1-pyrimidin-2-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-6(8)7-9-4-3-5-10-7/h3-6H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHQIHUUHOFUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CC=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)propan-1-amine | |
CAS RN |
1183440-83-6 |
Source
|
Record name | 1-(pyrimidin-2-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.